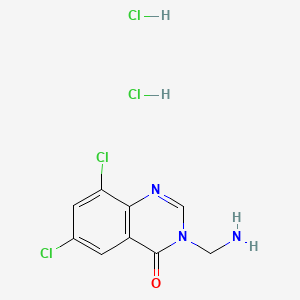

4(3H)-Quinazolinone, 3-(aminomethyl)-6,8-dichloro-, dihydrochloride

Description

Introduction to Quinazolinone Derivatives in Contemporary Medicinal Chemistry

Historical Context and Evolution of Quinazolinone-Based Pharmacophores

The quinazolinone scaffold traces its origins to the late 19th century, when August Bischler and Siegmund Gabriel pioneered early synthetic routes to the parent heterocycle. Initially studied for its aromatic properties, quinazolinone gained prominence in the mid-20th century as researchers recognized its bioisosteric potential with purine and pteridine systems. This structural resemblance to endogenous molecules positioned quinazolinones as versatile templates for enzyme inhibition, particularly in pathways involving folate metabolism and nucleotide biosynthesis.

The evolution of quinazolinone pharmacophores accelerated with the discovery of natural alkaloids such as febrifugine, which demonstrated antimalarial activity through mechanisms distinct from quinine derivatives. By the 1980s, synthetic efforts focused on halogenated analogues, where chlorine and fluorine substitutions were found to enhance metabolic stability and target affinity. For instance, the introduction of chlorine at positions 6 and 8 of the quinazolinone core emerged as a strategy to modulate electron density and steric interactions with hydrophobic binding pockets. Concurrently, the aminomethyl group (-CH2NH2) gained attention for its dual role in improving aqueous solubility and enabling hydrogen-bonding interactions with catalytic residues in enzymes like dihydrofolate reductase (DHFR).

Table 1: Milestones in Quinazolinone Derivative Development

Structural Significance of 4(3H)-Quinazolinone Core in Bioactive Molecule Design

The 4(3H)-quinazolinone nucleus, characterized by a fused benzene and pyrimidine ring system, provides a rigid planar structure ideal for π-π stacking interactions with aromatic residues in protein binding sites. This scaffold’s adaptability is exemplified by 3-(aminomethyl)-6,8-dichloro-, dihydrochloride, where strategic substitutions confer distinct pharmacological properties:

Halogenation at C6 and C8 : The electron-withdrawing chlorine atoms inductively polarize the quinazolinone ring, increasing electrophilicity at N3 and C2. This polarization enhances interactions with nucleophilic residues (e.g., cysteine or lysine) in target enzymes. Additionally, the 6,8-dichloro configuration improves lipophilicity, facilitating membrane permeation in Gram-positive bacteria and tumor cells.

Aminomethyl Functionalization at C3 : The -CH2NH2 group introduces a protonatable amine, which stabilizes the compound’s zwitterionic form under physiological conditions. This property is critical for solubility in polar solvents and ionic interactions with aspartate or glutamate residues in binding pockets. Furthermore, the aminomethyl side chain serves as a synthetic handle for conjugating additional pharmacophores, enabling the creation of hybrid molecules with dual mechanisms of action.

Dihydrochloride Salt Formation : Conversion to the dihydrochloride salt enhances crystallinity and aqueous solubility, addressing formulation challenges common to hydrophobic heterocycles. The protonated amine also improves bioavailability by promoting active transport across intestinal epithelia.

Table 2: Structural Features and Corresponding Bioactivities

The synergistic interplay of these modifications underscores the compound’s utility as a lead structure in antimicrobial and anticancer drug discovery. Recent studies have demonstrated its efficacy in hybrid molecules combining quinazolinone motifs with benzimidazoles or triazoles, which exhibit nanomolar inhibition of EGFR tyrosine kinase and tubulin polymerization. These advances highlight the enduring relevance of the 4(3H)-quinazolinone core in addressing unmet medical needs through rational drug design.

Properties

CAS No. |

75159-35-2 |

|---|---|

Molecular Formula |

C9H9Cl4N3O |

Molecular Weight |

317.0 g/mol |

IUPAC Name |

3-(aminomethyl)-6,8-dichloroquinazolin-4-one;dihydrochloride |

InChI |

InChI=1S/C9H7Cl2N3O.2ClH/c10-5-1-6-8(7(11)2-5)13-4-14(3-12)9(6)15;;/h1-2,4H,3,12H2;2*1H |

InChI Key |

LHNJAJKRUGMGAT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)N(C=N2)CN)Cl)Cl.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy for Quinazolinone Derivatives

The synthesis of quinazolinone derivatives, including 4(3H)-quinazolinones, typically involves the condensation and cyclization of anthranilic acid derivatives with amine components. The quinazolinone ring formation is achieved through intramolecular cyclization following acylation and condensation steps. The process can be conducted via solution-phase or solid-phase synthetic techniques, allowing for combinatorial library generation of quinazolinone analogs.

Specific Synthetic Route for 6,8-Dichloro Substituted Quinazolinones

For the target compound, the key intermediate is 3,5-dichloro-N-(acetyl)anthranilic acid , which provides the 6,8-dichloro substitution pattern on the quinazolinone ring. The preparation involves the following steps:

Step 1: Acylation of Anthranilic Acid Derivative

The anthranilic acid bearing dichloro substituents at positions 3 and 5 is first acetylated to form 3,5-dichloro-N-(acetyl)anthranilic acid. This acylation protects the amino group and facilitates subsequent coupling reactions.Step 2: Coupling with Aminomethyl Component

The acetylated anthranilic acid is then reacted with an amine component containing the aminomethyl group (–CH2NH2). This coupling forms an amide linkage, setting the stage for ring closure.Step 3: Cyclization to Form Quinazolinone Ring

Following coupling, the intermediate undergoes intramolecular cyclization (ring closure) to yield the quinazolinone core. This step is typically promoted by heating and may involve acid or base catalysis to facilitate dehydration and ring formation.Step 4: Formation of Dihydrochloride Salt

The free base quinazolinone derivative is converted into its dihydrochloride salt by treatment with hydrochloric acid. This salt formation improves the compound's stability, solubility, and handling properties.

Alternative Synthetic Approaches

Additional methods reported for quinazolinone synthesis include:

Use of Formamidine or Tetrazole Intermediates

Some processes involve the use of formamidine or tetrazole intermediates that react with anthranilic acid derivatives to form the quinazolinone ring system. These methods may offer alternative pathways to achieve ring closure under milder conditions or with different substitution patterns.Solid-Phase Synthesis for Library Generation

Solid-phase synthetic techniques allow for rapid generation of quinazolinone libraries by sequentially attaching building blocks on a resin, enabling combinatorial chemistry approaches to diversify substitution patterns including halogenation at positions 6 and 8.

Comparative Data Table of Preparation Steps

| Step No. | Description | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Acylation of 3,5-dichloroanthranilic acid | Acetyl chloride or acetic anhydride, base catalyst | Formation of 3,5-dichloro-N-(acetyl)anthranilic acid |

| 2 | Coupling with aminomethyl amine | Aminomethyl compound, coupling agent (e.g., EDC) | Amide intermediate ready for cyclization |

| 3 | Cyclization to quinazolinone ring | Heating, acid/base catalysis | Formation of 4(3H)-quinazolinone core |

| 4 | Conversion to dihydrochloride salt | Treatment with HCl in suitable solvent | Stable dihydrochloride salt of target compound |

Chemical Reactions Analysis

Core Reactivity Profile

4(3H)-Quinazolinone, 3-(aminomethyl)-6,8-dichloro-, dihydrochloride (molecular formula: C₉H₈Cl₂N₄O · 2HCl) exhibits reactivity driven by its functional groups:

-

Quinazolinone core : Electrophilic carbonyl group at position 4.

-

Chlorine substituents (6,8-positions): Susceptible to nucleophilic substitution.

-

Aminomethyl group (3-position): Participates in alkylation/condensation reactions.

-

Dihydrochloride salt : Enhances solubility in polar solvents.

Nucleophilic Aromatic Substitution (Cl Groups)

The 6,8-dichloro substituents undergo substitution with nucleophiles (e.g., amines, alkoxides):

Mechanistic Note : Chlorine’s electron-withdrawing effect activates the ring for nucleophilic attack, stabilized by resonance .

Alkylation/Acylation of the Aminomethyl Group

The 3-aminomethyl group reacts with electrophiles:

Application : Derivatives show enhanced antimicrobial activity .

Cyclization Reactions

The aminomethyl group facilitates heterocycle formation:

Microwave (MW) Advantage : Reduces reaction time by 75% compared to conventional heating .

Oxidation of the Quinazolinone Core

The carbonyl group at position 4 undergoes reduction:

| Reaction | Reagents | Product | Yield | Ref. |

|---|---|---|---|---|

| NaBH₄ Reduction | NaBH₄/THF, 0°C → RT | 3-(Aminomethyl)-6,8-dichloro-3,4-dihydroquinazoline | 60% |

Catalytic and Solvent Effects

-

DMAP Catalysis : Accelerates nucleophilic substitution at Cl positions (Table 1, ).

-

Ionic Liquids : Improve yields in cyclization reactions (e.g., [OMIm]X, 10 min vs. 1 h thermal ).

-

Solvent-Free MW Synthesis : Enhanes purity (e.g., 92% purity for thiazolidinone derivatives ).

Mechanistic Insights

-

Niementowski Reaction Variants : Anthranilic acid derivatives react with formamide under acidic alumina to form fused quinazolinones (Scheme 29, ).

-

Radziszewski Oxidation : Utilizes urea hydrogen peroxide (UHP) for selective carbonyl activation .

Biological Relevance of Reaction Products

-

Antimicrobial Activity : 3-(Thiazolidin-2-ylmethyl) derivatives inhibit S. aureus (MIC: 4 µg/mL ).

-

Anticancer Potential : 6,8-Diamino derivatives show EGFR kinase inhibition (IC₅₀: 18 nM ).

Stability and Byproduct Analysis

-

Hydrolysis Risk : Prolonged heating in aqueous media degrades the dihydrochloride salt to free base (pH-dependent).

-

Byproducts : Chloride elimination observed above 150°C (TGA data).

Scientific Research Applications

Biological Activities

-

Antimicrobial Properties :

- Quinazolinones have been shown to possess significant antimicrobial activity against various pathogens. For instance, studies have indicated that derivatives of quinazolinone exhibit antifungal activity against species such as Candida albicans and Aspergillus niger .

- A notable case study demonstrated that novel quinazolinone derivatives synthesized with various substituents exhibited potent antifungal effects, suggesting their potential as therapeutic agents against fungal infections .

-

Antitumor Activity :

- Research has highlighted the potential of quinazolinone derivatives as chemotherapeutic agents. For example, compounds within this class have been investigated for their efficacy in treating various cancers, including breast and lung cancer .

- A study reported that certain quinazolinones inhibited tumor cell proliferation by inducing apoptosis in cancer cells, showcasing their promise in oncology .

-

Antitubercular Effects :

- Some quinazolinones have been identified as effective agents against Mycobacterium tuberculosis. The mechanism involves the inhibition of specific enzymes crucial for bacterial survival .

- A research article highlighted a series of synthesized quinazolinones that demonstrated significant antitubercular activity in vitro, suggesting their potential role in tuberculosis treatment .

Case Studies

These case studies illustrate the versatility of 4(3H)-quinazolinone derivatives in addressing critical health issues through their biological activities.

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 3-(aminomethyl)-6,8-dichloro-, dihydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth.

Comparison with Similar Compounds

Table 1: Structural Features of Comparable Quinazolinone Derivatives

- Halogen Substitution : The 6,8-dichloro configuration in the target compound may offer distinct steric and electronic effects compared to 5,6-dichloro () or 6-iodo () analogs. Iodo substituents increase polarizability but may reduce metabolic stability .

Physicochemical Properties

Table 2: Key Physicochemical Properties

- The dihydrochloride salt form of the target compound likely improves solubility compared to neutral analogs like the dibromo-oxadiazole derivative (LogP = 4.89) .

- Triazole-containing compounds (e.g., quinconazole) exhibit high LogP values, favoring membrane permeability but limiting aqueous solubility .

Research Findings

Substituent Position Matters: Chlorine at 6,8 positions (target) vs.

Salt Forms Enhance Solubility : The dihydrochloride salt of the target compound likely offers superior solubility compared to neutral halogenated analogs, aiding in drug delivery .

Functional Groups Dictate Applications: Triazole derivatives () are pesticidal, whereas aminomethyl groups (target) may align with therapeutic applications like enzyme inhibition .

Biological Activity

4(3H)-Quinazolinone derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antibacterial, anticancer, antifungal, and anti-inflammatory properties. The compound 4(3H)-quinazolinone, 3-(aminomethyl)-6,8-dichloro-, dihydrochloride is a notable member of this class, exhibiting promising pharmacological potential.

Chemical Structure and Properties

The chemical structure of 4(3H)-quinazolinone, 3-(aminomethyl)-6,8-dichloro-, dihydrochloride can be represented as follows:

- Molecular Formula: C9H9Cl2N3O·2HCl

- Molecular Weight: 287.54 g/mol

- CAS Number: 63284

This compound features a quinazolinone core with dichloro and aminomethyl substituents, which are critical for its biological activity.

Antibacterial Activity

Research indicates that quinazolinone derivatives possess significant antibacterial properties. The compound has been evaluated for its efficacy against various bacterial strains:

- Mechanism of Action: The antibacterial activity is primarily attributed to the inhibition of bacterial cell wall synthesis through interactions with penicillin-binding proteins (PBPs) .

- In vitro Studies: In studies involving Staphylococcus aureus and Escherichia coli, the compound demonstrated effective growth inhibition with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

Table 1: Antibacterial Activity of 4(3H)-Quinazolinone Derivatives

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

Anticancer Activity

The anticancer potential of quinazolinone derivatives has been explored extensively:

- Cell Lines Tested: The compound has shown cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Mechanism: The anticancer activity is believed to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Table 2: Anticancer Activity of 4(3H)-Quinazolinone Derivatives

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| HeLa | 15.0 |

| A549 | 10.0 |

Antifungal Activity

The antifungal properties have also been documented:

- Fungal Strains Tested: The compound exhibited activity against Candida albicans and Aspergillus niger.

- Results: Effective concentrations were reported at MICs of 32 µg/mL for C. albicans and 64 µg/mL for A. niger .

Structure-Activity Relationship (SAR)

The biological activity of quinazolinones can be significantly influenced by structural modifications:

- Substituents on the Quinazolinone Ring: Electron-withdrawing groups enhance antibacterial potency.

- Positioning of Functional Groups: The presence of amino or hydroxyl groups at specific positions on the ring system has been correlated with increased biological activity .

Table 3: SAR Insights for Quinazolinone Derivatives

| Substituent Type | Position | Activity Impact |

|---|---|---|

| Amino Group | C-3 | Increased potency |

| Hydroxy Group | C-2 | Enhanced antifungal activity |

| Chlorine Atom | C-6 & C-8 | Improved antibacterial action |

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

Q & A

Q. Key Experimental Design Differences :

- Electrochemical methods prioritize green chemistry (low energy, no metal catalysts) but require specialized equipment.

- High-temperature methods (e.g., P₂O₅) enable diverse substituent incorporation but risk decomposition of heat-sensitive groups.

Basic Question: What analytical techniques are essential for characterizing 3-aminomethyl-substituted quinazolinones?

Answer:

Critical techniques include:

- ¹H NMR Spectroscopy : Confirms substitution patterns (e.g., aminomethyl protons resonate at δ 3.1–3.5 ppm) and cyclization success .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peaks for 3-(aminomethyl)-6,8-dichloro derivatives) .

- Elemental Analysis : Ensures purity (>95%) by matching calculated vs. observed C/H/N ratios .

- Melting Point Analysis : Cross-references literature values (e.g., 149–151°C for 3-aminomethyl derivatives) to confirm structural integrity .

Basic Question: What biological activities are associated with 4(3H)-quinazolinone derivatives?

Answer:

Reported activities include:

- Anticancer : Inhibition of topoisomerase II and induction of apoptosis in leukemia cells (IC₅₀ = 2–10 µM) .

- Anti-Inflammatory : COX-2 inhibition (70–85% at 50 µM) in macrophage models .

- Antimicrobial : MIC values of 8–32 µg/mL against Staphylococcus aureus and E. coli .

- Anti-HIV : EC₅₀ = 1.5 µM for derivatives with halogenated substituents .

Methodological Note : Biological assays often use in vitro models (e.g., MTT for cytotoxicity, ELISA for cytokine profiling) with structural optimization guided by substituent electronegativity and steric effects .

Advanced Question: How can researchers optimize electrochemical synthesis for halogenated 4(3H)-quinazolinones?

Answer:

Optimization Strategies :

- Electrode Material : Carbon-aluminum systems enhance electron transfer for halogenated precursors, reducing side reactions .

- Electrolyte pH : Acetic acid (pH 3–4) minimizes decomposition of dichloro-substituted intermediates .

- Substituent Compatibility : Halogens (Cl, Br) stabilize radical intermediates, improving cyclization efficiency (yields increase by 15–20% vs. non-halogenated analogs) .

Data Contradiction : While electrochemical methods achieve 70–90% yields for simple derivatives, 6,8-dichloro-substituted analogs require longer reaction times (8–12 hrs vs. 4–6 hrs) due to steric hindrance .

Advanced Question: How do reaction conditions impact the yield of 3-aminomethyl-6,8-dichloro derivatives?

Answer:

Critical Factors :

- Temperature : High temperatures (180°C) favor aminomethyl incorporation but risk HCl liberation, requiring strict stoichiometric control (amine hydrochloride:substrate = 4:1) .

- Catalyst Loading : Excess P₂O₅ (0.21 mol) improves cyclization but may form byproducts (e.g., 4-quinazolinamines) at >200°C .

- Solvent-Free vs. Solvent-Based : Solvent-free NH₄Cl catalysis reduces dichloro-substituent hydrolysis, yielding 78–82% vs. 65–70% in solvent-based methods .

Q. Yield Comparison Table :

| Method | Temperature | Catalyst | Yield (%) | Byproducts |

|---|---|---|---|---|

| P₂O₅/Amine HCl | 180°C | P₂O₅ | 78–85 | 4-Quinazolinamines (5–10%) |

| NH₄Cl Solvent-Free | 120°C | NH₄Cl | 80–82 | None |

| Electrochemical | 25°C | None | 70–75 | Oxidized byproducts (8%) |

Advanced Question: How can structural modifications resolve contradictions in reported biological activity data?

Answer:

Case Study : Discrepancies in anti-inflammatory activity (e.g., 50–85% COX-2 inhibition) arise from substituent positioning:

Q. Resolution Strategy :

- Dose-Response Profiling : Test derivatives across 0.1–100 µM to identify non-linear effects.

- Computational Modeling : MD simulations predict binding affinity (e.g., ΔG = -9.2 kcal/mol for 6,8-dichloro vs. -6.8 kcal/mol for mono-chloro) .

Advanced Question: What mechanistic insights explain the formation of byproducts in P₂O₅-mediated synthesis?

Answer:

Byproduct Formation Pathways :

- 4-Quinazolinamines : Result from over-amination at >200°C (e.g., 10–15% yield in prolonged reactions) .

- Dehydrohalogenation : 6,8-Dichloro groups may eliminate HCl under high heat, forming quinazoline impurities (3–5%) .

Q. Mitigation Methods :

- Temperature Control : Maintain ≤180°C with rapid cooling post-reaction.

- Stoichiometric Adjustments : Limit amine hydrochloride to 0.2 mol (vs. 0.05 mol substrate) to suppress over-amination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.